(Z)-3-methoxy-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide
Description
The compound "(Z)-3-methoxy-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide" features a benzo[d]thiazol-2(3H)-ylidene core substituted with a 2-methoxyethyl group at position 3 and a sulfamoyl group at position 4. The benzamide moiety is linked via an imine bond in the Z-configuration.
Properties
IUPAC Name |
3-methoxy-N-[3-(2-methoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O5S2/c1-25-9-8-21-15-7-6-14(28(19,23)24)11-16(15)27-18(21)20-17(22)12-4-3-5-13(10-12)26-2/h3-7,10-11H,8-9H2,1-2H3,(H2,19,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQNWBKJFXAAGHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC(=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-3-methoxy-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex molecular structure characterized by:
- A benzamide moiety
- A methoxy group
- A sulfamoyl group attached to a benzo[d]thiazole ring
This unique configuration contributes to its biological activity and interaction with various biological targets.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains, particularly in inhibiting quorum sensing, which is crucial for bacterial communication and biofilm formation. This property suggests potential applications in developing new antibiotics .
- Anticancer Potential : Preliminary studies indicate that the compound may possess anticancer properties, although detailed mechanisms and efficacy in clinical settings require further investigation .
- Anti-inflammatory Effects : The presence of the sulfamoyl group may contribute to anti-inflammatory activity, making it a candidate for treating inflammatory diseases .
The mechanism through which this compound exerts its effects involves interaction with specific molecular targets:
- Quorum Sensing Inhibition : By binding to bacterial receptors involved in quorum sensing, the compound disrupts signaling pathways that regulate bacterial behavior, thus preventing biofilm formation and virulence .
- Cellular Pathway Modulation : The compound may modulate pathways involved in cell proliferation and apoptosis, contributing to its anticancer effects .
Case Studies and Research Findings
Several studies have highlighted the biological activities of this compound:
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antimicrobial | Inhibits bacterial growth via quorum sensing | , |
| Anticancer | Potential to inhibit cancer cell proliferation | , |
| Anti-inflammatory | May reduce inflammation markers |
Notable Research Findings
- A study demonstrated that this compound significantly reduced biofilm formation in Pseudomonas aeruginosa, highlighting its potential as an antimicrobial agent.
- Another research indicated that the compound exhibited cytotoxic effects on various cancer cell lines, suggesting its role as a potential therapeutic agent in oncology .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Benzo[d]thiazol-2(3H)-ylidene Derivatives
Compounds with the benzo[d]thiazol-2(3H)-ylidene scaffold exhibit diverse pharmacological and chemical properties depending on substituents.
Key Observations :
- Substituent Effects : The 6-sulfamoyl group in the target compound may enhance hydrophilicity compared to carbamoyl or nitro groups in analogs (e.g., Compound 30b) .
- Z-Configuration : The Z-configuration of the imine bond (shared with Compound I5) likely influences stereoelectronic properties and binding affinity in biological systems .
Benzamide Derivatives with Heterocyclic Cores
Benzamide-linked heterocycles are common in drug discovery.
Key Observations :
- Synthesis Methods : Unlike the target compound (likely synthesized via imine condensation), simpler benzamides (e.g., ) are prepared via acyl chloride reactions, highlighting divergent synthetic routes .
Spectroscopic and Analytical Comparisons
- IR Spectroscopy : Thiadiazole derivatives (e.g., 4g) show carbonyl stretches at 1690 cm⁻¹ (amide C=O) and 1638 cm⁻¹ (acryloyl C=O), while benzo[d]thiazol-2(3H)-ylidene compounds (e.g., ) exhibit distinct NH stretches (~3300 cm⁻¹) due to sulfamoyl or carbamoyl groups .
- Mass Spectrometry : STING agonist analogs () display accurate ESI-MS data (e.g., m/z 430.25 for C20H24N5O4S), underscoring the precision required in characterizing complex heterocycles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
